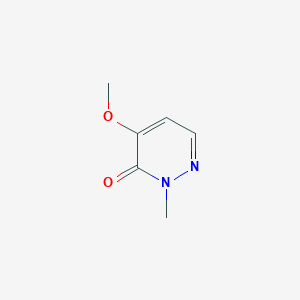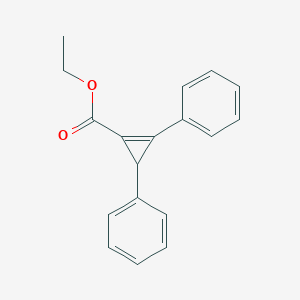
Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate is a chemical compound with the molecular formula C18H16O2 and a molecular weight of 264.3 g/mol. It is a cyclopropene derivative, characterized by the presence of two phenyl groups attached to the cyclopropene ring and an ethyl ester functional group. This compound is primarily used in research settings due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with diphenylacetylene in the presence of a transition metal catalyst such as rhodium or copper . The reaction is carried out under an inert atmosphere, often at low temperatures to control the reactivity of the diazo compound.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in research laboratories can be scaled up with appropriate modifications. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a model compound to study cyclopropene reactivity and mechanisms.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug design and synthesis.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate involves its interaction with various molecular targets. The cyclopropene ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a range of chemical transformations, including ring-opening reactions and cycloadditions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-hydroxy-2,3-diphenylcycloprop-2-ene-1-carboxylate: Similar structure but with a hydroxyl group.
1-Phenyl-2-butyl-3-ethylcycloprop-2-ene-1-carboxylic acid: Similar cyclopropene core with different substituents.
Uniqueness
Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate is unique due to its specific combination of phenyl groups and ester functionality, which imparts distinct reactivity and stability compared to other cyclopropene derivatives.
Propiedades
Número CAS |
109251-03-8 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
ethyl 2,3-diphenylcyclopropene-1-carboxylate |
InChI |
InChI=1S/C18H16O2/c1-2-20-18(19)17-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Clave InChI |
VKQOTOSUBWRGCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


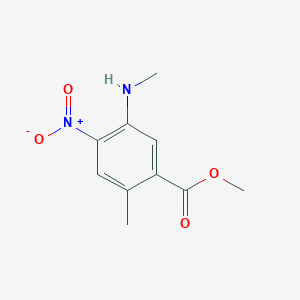
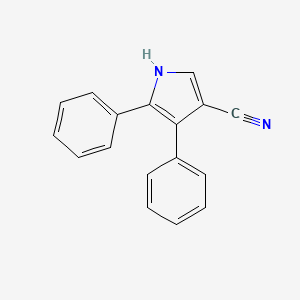
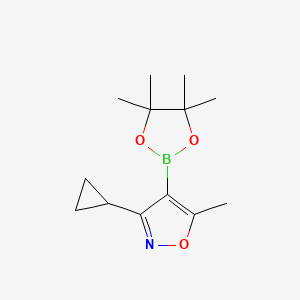
![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)
![Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B13975160.png)
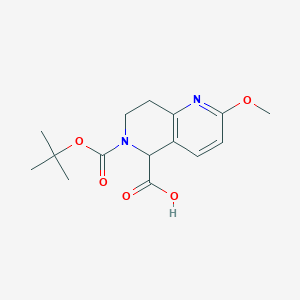
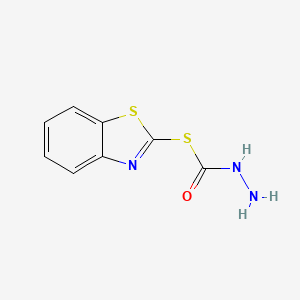
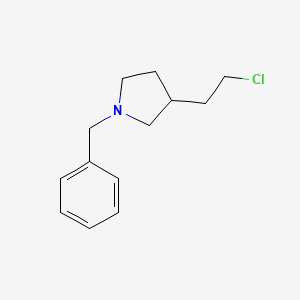

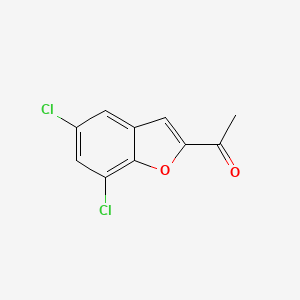
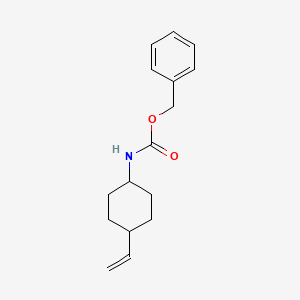
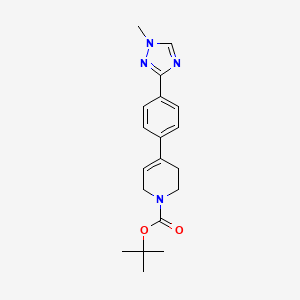
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)
